N'-[(4-tert-butylphenyl)methyl]propanimidamide
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Overview
Description
N’-[(4-tert-Butylphenyl)methyl]propanimidamide is an organic compound that belongs to the class of amidines. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a propanimidamide moiety. The unique structural features of this compound make it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-tert-butylphenyl)methyl]propanimidamide typically involves the reaction of 4-tert-butylbenzylamine with propionitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the imidamide group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N’-[(4-tert-butylphenyl)methyl]propanimidamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-tert-Butylphenyl)methyl]propanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N’-[(4-tert-Butylphenyl)methyl]propanimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(4-tert-butylphenyl)methyl]propanimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(4-tert-Butylphenyl)methyl]acetamidine
- N’-[(4-tert-Butylphenyl)methyl]benzamidine
- N’-[(4-tert-Butylphenyl)methyl]butyramidine
Uniqueness
N’-[(4-tert-Butylphenyl)methyl]propanimidamide is unique due to its specific structural features, such as the tert-butyl group and the propanimidamide moiety
Properties
Molecular Formula |
C14H22N2 |
---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
N'-[(4-tert-butylphenyl)methyl]propanimidamide |
InChI |
InChI=1S/C14H22N2/c1-5-13(15)16-10-11-6-8-12(9-7-11)14(2,3)4/h6-9H,5,10H2,1-4H3,(H2,15,16) |
InChI Key |
KZNYCBBLXDZNCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NCC1=CC=C(C=C1)C(C)(C)C)N |
Origin of Product |
United States |
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